molecular formula C19H21ClN4OS2 B2551110 1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride CAS No. 1351611-38-5

1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride

Cat. No.: B2551110
CAS No.: 1351611-38-5
M. Wt: 420.97
InChI Key: OUUBVZLPPCKVCH-UHFFFAOYSA-N
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Description

1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C19H21ClN4OS2 and its molecular weight is 420.97. The purity is usually 95%.
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Biological Activity

The compound 1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride is a novel synthetic derivative characterized by a complex structure that incorporates both thiadiazine and thiophene moieties. This compound has garnered interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

Structural Overview

The molecular structure of the compound can be represented as follows:

C16H18ClN3S2\text{C}_{16}\text{H}_{18}\text{ClN}_3\text{S}_2

This structure combines the pharmacophoric elements of thiadiazole and piperazine, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Research indicates that derivatives containing the 1,3,4-thiadiazole scaffold exhibit significant anticancer properties. The incorporation of piperazine into the structure is hypothesized to enhance this activity by improving lipophilicity and facilitating better interaction with biological targets.

  • Mechanism of Action :
    • Thiadiazole derivatives have been shown to inhibit DNA and RNA synthesis without adversely affecting protein synthesis. This selective action is crucial in targeting cancer cells while minimizing damage to normal cells .
    • The compound may also act as an inhibitor of key kinases involved in tumorigenesis, disrupting uncontrolled cell division .
  • Case Studies :
    • A study reported that similar thiadiazole-based compounds demonstrated IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL against various cancer cell lines such as MCF-7 and HepG2 .
    • The structural modification of substituents on the piperazine ring significantly impacted cytotoxicity, suggesting that fine-tuning these groups could optimize therapeutic efficacy .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. The thiadiazole and thiophene rings are known for their broad-spectrum antimicrobial properties.

  • In Vitro Studies :
    • Compounds derived from similar scaffolds have been tested against both gram-positive and gram-negative bacteria using the disc diffusion method. Results indicated notable zones of inhibition, confirming their potential as effective antimicrobial agents .
    • For instance, derivatives with specific substitutions exhibited MIC values in the low micromolar range (1-10 µM), indicating strong antibacterial activity against pathogens such as E. coli and Staphylococcus aureus .

Comparative Analysis

The following table summarizes the biological activities and potency of related compounds featuring the thiadiazole scaffold:

Compound NameStructureIC50 (µg/mL)Activity Type
Compound AThiadiazole + Piperazine2.32Antitumor
Compound BThiadiazole + Thiophene5.36Antimicrobial
Compound CThiadiazole + Benzyl3.21Antitumor
Compound DThiadiazole + Ethoxy10.10Antitumor

Properties

IUPAC Name

1-[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]-2-thiophen-2-ylethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS2.ClH/c24-18(13-16-7-4-12-25-16)22-8-10-23(11-9-22)19-21-20-17(14-26-19)15-5-2-1-3-6-15;/h1-7,12H,8-11,13-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUBVZLPPCKVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(CS2)C3=CC=CC=C3)C(=O)CC4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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